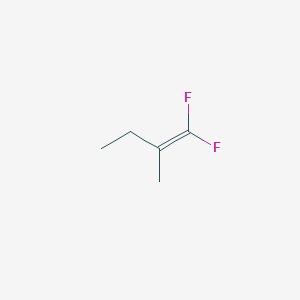
1,1-Difluoro-2-methyl-but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-2-methyl-but-1-ene is an organic compound with the molecular formula C5H8F2 It is a fluorinated alkene, characterized by the presence of two fluorine atoms attached to the first carbon atom and a methyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-2-methyl-but-1-ene can be synthesized through several methods. One common approach involves the selective C-F bond activation of trifluoromethyl alkyne in the presence of a catalyst, ligand, boron reagent, and alkali . This method allows for high selectivity in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of specialized equipment and reagents ensures the efficient and safe production of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2-methyl-but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the fluorine atoms or the double bond.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen halides, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation reactions may produce different oxygenated compounds.
Scientific Research Applications
1,1-Difluoro-2-methyl-but-1-ene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It can be used in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Research into the potential therapeutic applications of fluorinated compounds often involves this compound as a model compound.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-2-methyl-but-1-ene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with other molecules. For example, the compound can participate in electrophilic addition reactions, where the double bond reacts with electrophiles to form new products .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethene: A simpler fluorinated alkene with similar reactivity.
1,1-Difluoropropene: Another fluorinated alkene with a slightly different structure.
1,1-Difluorobutene: A compound with a similar carbon chain length but different fluorine atom positioning.
Uniqueness
1,1-Difluoro-2-methyl-but-1-ene is unique due to the specific positioning of its fluorine atoms and methyl group. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
60053-30-7 |
|---|---|
Molecular Formula |
C5H8F2 |
Molecular Weight |
106.11 g/mol |
IUPAC Name |
1,1-difluoro-2-methylbut-1-ene |
InChI |
InChI=1S/C5H8F2/c1-3-4(2)5(6)7/h3H2,1-2H3 |
InChI Key |
GQYQURRREVVBTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















